molecular formula C21H16FNO2 B14191989 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 928792-89-6

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B14191989
CAS No.: 928792-89-6
M. Wt: 333.4 g/mol
InChI Key: YKOREDQWNNRAPU-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted oxazole derivatives with different functional groups.

Scientific Research Applications

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

928792-89-6

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

5-(4-fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H16FNO2/c22-18-12-11-16(13-21(18)24-17-9-5-2-6-10-17)20-14-19(23-25-20)15-7-3-1-4-8-15/h1-13,20H,14H2

InChI Key

YKOREDQWNNRAPU-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4

Origin of Product

United States

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